Destruxin B

Übersicht

Beschreibung

Destruxin B is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. It was first discovered in 1962 along with other destruxins. This compound is known for its insecticidal, antiviral, and phytotoxic activities. Additionally, it exhibits immunosuppressive, antitumor, and antiresorptive properties .

Biochemische Analyse

Biochemical Properties

Cellular Effects

There is a lack of information on how Unii-7R6CR62kfe influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the molecular formula of Unii-7R6CR62kfe is C30H51N5O7

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Unii-7R6CR62kfe over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of destruxin B involves macrolactonization as a key reaction. The combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis on a gram scale using solution-phase synthesis has been achieved, indicating potential scalability for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Destruxin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen innerhalb des Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Epoxide oder hydroxylierte Derivate ergeben, während Reduktion Alkohole oder Amine erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird bei der Synthese verschiedener Analoga und Derivate für Struktur-Aktivitäts-Beziehungsstudien verwendet.

Biologie: this compound wird hinsichtlich seiner insektiziden Eigenschaften und seiner Auswirkungen auf die Insektenphysiologie untersucht.

Medizin: Es hat sich als mögliches Antitumormittel gezeigt, indem es die Apoptose in Krebszellen induziert. Es zeigt auch immunsuppressive Eigenschaften.

Industrie: This compound wird wegen seiner potenziellen Verwendung in der biologischen Schädlingsbekämpfung aufgrund seiner insektiziden Aktivität untersucht

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Hemmung des Wnt/β-Catenin-Signalwegs: Dieser Weg ist entscheidend für Zellproliferation und Überleben.

Hemmung der Aktivität der Vakuolären ATPase: This compound unterdrückt die durch Helicobacter pylori VacA induzierte Vakuolisierung in Magenepithelialzellen durch Hemmung der Aktivität der Vakuolären ATPase.

Mitochondrialer Weg: This compound induziert die Apoptose in humanen nicht-kleinzelligen Lungenkrebszellen über den Bcl-2-Familien-abhängigen mitochondrialen Weg.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Destruxin B has demonstrated promising anticancer effects across various studies, particularly against human lung and colorectal cancer cells.

- Mechanism of Action : Research indicates that this compound induces apoptosis in human non-small cell lung cancer cell lines (A549 and H1299) through a mitochondrial pathway that involves the Bcl-2 family proteins. Specifically, it activates caspases -2, -3, and -9 while upregulating pro-apoptotic molecules like PUMA and downregulating anti-apoptotic proteins such as Mcl-1 . The translocation of Bax to the mitochondrial membrane further underscores its role in promoting programmed cell death .

- Inhibition of Drug Resistance : this compound has been shown to suppress drug-resistant colon tumorigenesis, particularly in cases where resistance to 5-fluorouracil (5-FU) is induced by insulin-like growth factor 1 (IGF1). This suggests its potential as a therapeutic agent in overcoming chemoresistance in cancer treatment .

- Cell Cycle Arrest : In human colorectal cancer cells, this compound treatment resulted in cell cycle arrest and suppressed proliferation, highlighting its potential as an anti-cancer agent that could be integrated into therapeutic regimens .

Insecticidal Activity

This compound exhibits significant insecticidal properties, making it valuable for agricultural applications.

- Mode of Action : The compound acts as a potent insecticide by disrupting cellular processes in target insects. It has been shown to affect the growth and development of various insect species, leading to mortality . This makes it a candidate for use in biopesticides, providing an environmentally friendly alternative to synthetic pesticides.

Phytotoxic Effects

In addition to its insecticidal properties, this compound also displays phytotoxicity.

- Impact on Plant Health : this compound has been identified as a major phytotoxin produced by Alternaria brassicae, affecting a wide range of plant species. It causes necrotic and chlorotic symptoms, indicating its potential role in plant pathogenesis . This characteristic can be leveraged for controlling plant diseases caused by fungal pathogens.

Mechanistic Insights

Understanding the molecular mechanisms behind this compound's effects is crucial for its application in various fields.

- Caspase Activation : The activation of specific caspases (caspase-2, -3, and -9) is central to its apoptotic effects in cancer cells. Inhibition studies have confirmed that blocking these caspases significantly reduces this compound-induced cell death, underscoring their importance in its mechanism of action .

- Mitochondrial Membrane Potential : In human non-Hodgkin lymphoma cells, this compound has been shown to induce apoptosis by attenuating mitochondrial membrane potential, further confirming its role as a pro-apoptotic agent .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Destruxin B exerts its effects through several mechanisms:

Inhibition of Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell proliferation and survival.

Inhibition of Vacuolar-type ATPase Activity: this compound suppresses Helicobacter pylori VacA-induced vacuolization in gastric epithelial cells by inhibiting vacuolar-type ATPase activity.

Mitochondrial Pathway: this compound induces apoptosis in human non-small cell lung cancer cells through the Bcl-2 family-dependent mitochondrial pathway.

Vergleich Mit ähnlichen Verbindungen

Destruxin B gehört zu einer Familie von Destruxinen, zu denen Destruxin A, Destruxin E und andere gehören. Diese Verbindungen teilen sich ähnliche cyclodepsipeptidische Strukturen, unterscheiden sich aber in ihren spezifischen Aminosäureresten und Seitenketten. Zum Beispiel:

This compound ist aufgrund seiner spezifischen biologischen Aktivitäten, wie z. B. seiner Fähigkeit, den Wnt/β-Catenin-Signalweg und die Aktivität der Vakuolären ATPase zu hemmen, ein vielversprechender Kandidat für die Antitumor- und Anti-Helicobacter pylori-Forschung .

Biologische Aktivität

Destruxin B is a cyclodepsipeptide derived from the entomopathogenic fungus Metarhizium anisopliae. This compound has garnered attention for its diverse biological activities, particularly in the fields of entomology and oncology. This article explores the biological activity of this compound, focusing on its insecticidal properties, anticancer effects, and underlying molecular mechanisms.

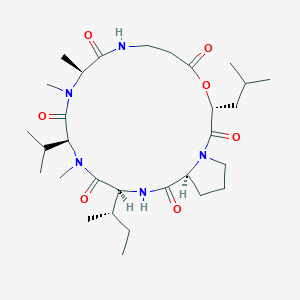

Chemical Structure and Properties

This compound is classified as a cyclodepsipeptide, characterized by a cyclic structure formed through the esterification of amino acids. Its chemical composition includes amino acids such as proline, isoleucine, and beta-alanine, which contribute to its biological activities. The hydrophobic nature of this compound plays a crucial role in its interaction with biological membranes, influencing its efficacy in various applications .

Insecticidal Activity

This compound exhibits potent insecticidal properties, making it a candidate for biopesticide development. It acts primarily by disrupting the physiological processes in insects, leading to mortality. The mechanism involves:

- Disruption of Cellular Functions : this compound interferes with cellular metabolism and induces apoptosis in insect cells.

- Targeting Specific Pathways : It has been shown to affect ion channels and disrupt neurotransmission in target insects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The compound has demonstrated significant cytotoxic effects on lung cancer cells (A549 and H1299) through several mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways by activating caspases (caspase-2, -3, and -9) and modulating the expression of pro-apoptotic (PUMA) and anti-apoptotic (Mcl-1) proteins. This leads to mitochondrial membrane permeabilization and subsequent cell death .

- Cell Viability Reduction : In vitro studies have shown that this compound reduces cell viability in colorectal cancer cells (HT-29) significantly. The half-maximal inhibitory concentration (IC50) values were determined at different time points, indicating a dose-dependent effect .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Caspase Activation : Caspases are critical mediators of apoptosis. This compound activates caspases in cancer cells, leading to programmed cell death.

- Bcl-2 Family Proteins : The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is crucial for determining cell fate. This compound increases Bax expression while decreasing Mcl-1 levels, promoting apoptosis through mitochondrial pathways .

- Inhibition of Hepatitis B Virus : Beyond its anticancer effects, this compound has shown potential in inhibiting hepatitis B surface antigen expression, suggesting antiviral properties that could be leveraged in therapeutic contexts .

Case Study 1: Lung Cancer Cells

A study investigating the effects of this compound on A549 lung cancer cells found that treatment led to significant apoptotic cell death characterized by increased caspase activity and changes in protein expression associated with apoptosis.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1.25 | 71.3 |

| 2.50 | 56.1 |

| 5.00 | 26.5 |

| 10.00 | 15.7 |

| 20.00 | 9.1 |

Case Study 2: Colorectal Cancer

In another study focusing on HT-29 colorectal cancer cells, this compound was administered at varying concentrations over 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.67 | 90.0 |

| 2 | 84.3 |

| 14.97 | 28.7 |

These results indicate a significant reduction in cell viability correlating with increased concentrations of this compound .

Eigenschaften

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHVMBELHWUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947891 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-26-6 | |

| Record name | Destruxin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.